3-Chloro-6-(dichloromethyl)pyridazine
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Overview
Description
3-Chloro-6-(dichloromethyl)pyridazine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol It is characterized by the presence of a pyridazine ring substituted with a chloro group at the 3-position and a dichloromethyl group at the 6-position
Preparation Methods
The synthesis of 3-Chloro-6-(dichloromethyl)pyridazine typically involves the chlorination of 6-methylpyridazine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Chloro-6-(dichloromethyl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and dichloromethyl groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-(dichloromethyl)pyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(dichloromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
3-Chloro-6-(dichloromethyl)pyridazine can be compared with other similar compounds, such as:
3-Chloro-6-methylpyridazine: This compound has a methyl group instead of a dichloromethyl group, leading to different reactivity and applications.
6-Chloro-3-methylpyridazine: The position of the chloro and methyl groups is reversed, which can affect the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-6-(dichloromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXJXIYYBLRPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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